N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide
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Overview
Description
N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a methoxyphenyl derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Attachment of the methylpropanamide group: The final step involves the acylation of the intermediate with a suitable acylating agent, such as an acid chloride or anhydride, to introduce the methylpropanamide moiety.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxadiazole ring can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be screened for various pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Due to its potential biological activity, it can be investigated as a lead compound for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide can be compared with other oxadiazole derivatives, such as:
N-{4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide: Similar structure but with an ethoxy group instead of a methoxy group.
N-{4-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide: Similar structure but with a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific functional groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, for example, can affect its solubility, stability, and interaction with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C19H19N3O3/c1-12(2)18(23)20-15-8-4-14(5-9-15)19-21-17(22-25-19)13-6-10-16(24-3)11-7-13/h4-12H,1-3H3,(H,20,23) |
InChI Key |
QXLSXRAPHBTSLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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